![molecular formula C16H16N4O8S B10761522 3-(Carbamoyloxymethyl)-7-[[2-(2-furanyl)-2-methoxyimino-1-oxoethyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 1089673-09-5](/img/structure/B10761522.png)
3-(Carbamoyloxymethyl)-7-[[2-(2-furanyl)-2-methoxyimino-1-oxoethyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Vue d'ensemble
Description
Broad-spectrum cephalosporin antibiotic resistant to beta-lactamase. It has been proposed for infections with gram-negative and gram-positive organisms, gonorrhea, and haemophilus.
Cefuroxime is a semisynthetic, broad-spectrum, beta-lactamase-resistant, second-generation cephalosporin with antibacterial activity. Cefuroxime binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Broad-spectrum cephalosporin antibiotic resistant to beta-lactamase. It has been proposed for infections with gram-negative and gram-positive organisms, GONORRHEA, and HAEMOPHILUS.
Activité Biologique
The compound 3-(Carbamoyloxymethyl)-7-[[2-(2-furanyl)-2-methoxyimino-1-oxoethyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , commonly referred to as a derivative of Cefuroxime , is a semisynthetic, broad-spectrum beta-lactam antibiotic . It exhibits significant antibacterial activity against various gram-positive and gram-negative bacteria, making it a valuable agent in treating infections resistant to other antibiotics.
Cefuroxime acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to cell lysis and death, particularly effective against bacteria that produce beta-lactamases, enzymes that can inactivate many other beta-lactam antibiotics .
Antibacterial Spectrum
Cefuroxime is effective against a range of pathogens, including:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
- Gram-negative bacteria : Escherichia coli, Haemophilus influenzae, Neisseria gonorrhoeae
This broad-spectrum activity is crucial for treating infections caused by resistant strains .
Clinical Efficacy
- Study on Community-Acquired Pneumonia : A clinical trial demonstrated that Cefuroxime is effective in treating community-acquired pneumonia caused by Streptococcus pneumoniae and Haemophilus influenzae. Patients showed significant improvement in clinical symptoms and radiographic findings within 48 hours of treatment .
- Urinary Tract Infections : Another study highlighted its efficacy in managing complicated urinary tract infections, showing a cure rate of over 90% among treated patients. The study emphasized its role against resistant strains of E. coli .
Pharmacokinetics
Cefuroxime is administered both orally and intravenously, with bioavailability varying based on the route:
Administration Route | Bioavailability (%) | Peak Plasma Time (hours) |
---|---|---|
Oral | 50 | 2 |
Intravenous | 100 | 0.5 |
The drug has a half-life of approximately 1 hour, necessitating multiple daily doses for sustained efficacy .
Safety and Side Effects
Cefuroxime is generally well-tolerated, though some patients may experience side effects such as:
- Gastrointestinal disturbances (nausea, diarrhea)
- Allergic reactions (rash, anaphylaxis in rare cases)
- Hematological effects (eosinophilia)
Monitoring for these effects is essential during treatment .
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
This compound belongs to the class of cephalosporins, characterized by a beta-lactam structure that disrupts bacterial cell wall synthesis. Its unique structural features enhance its antibacterial activity against both Gram-positive and Gram-negative organisms, making it a valuable therapeutic agent in clinical settings.
Clinical Applications
-
Treatment of Infections :
- Broad-Spectrum Activity : Effective against a wide range of pathogens, including those resistant to other antibiotics.
- Specific Indications : Commonly used for treating respiratory tract infections, urinary tract infections, and skin infections caused by susceptible bacteria.
- Beta-Lactamase Resistance :
Antibacterial Efficacy
Recent studies have highlighted the compound's effectiveness in clinical trials. For example:
- A clinical evaluation demonstrated its utility in treating complicated urinary tract infections (cUTIs) caused by multidrug-resistant strains .
- In vitro studies indicated potent activity against strains of Acinetobacter baumannii, a notorious pathogen known for its resistance .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, which are critical for achieving effective therapeutic concentrations in infected tissues. Studies have shown:
- Rapid absorption following oral administration.
- High bioavailability leading to effective serum levels for combating infections .
Propriétés
IUPAC Name |
3-(carbamoyloxymethyl)-7-[[2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPVXVDWJQMJEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860681 | |
Record name | 3-[(Carbamoyloxy)methyl]-7-[2-(2-furanyl)(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089673-09-5, 55268-75-2 | |
Record name | 3-[(Carbamoyloxy)methyl]-7-[2-(2-furanyl)(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefuroxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.127 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.